molecular formula C17H19IN2O3S B4825230 N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide

Cat. No.: B4825230
M. Wt: 458.3 g/mol
InChI Key: WDAWRMSUNUSKQB-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide is a synthetic benzamide derivative designed for advanced chemical and pharmaceutical research. This compound is structurally characterized by a 2-iodobenzamide group linked to a phenyl ring bearing a butylsulfamoyl substituent. This specific molecular architecture, featuring an iodine atom and a sulfonamide group, is of significant interest in medicinal chemistry and drug discovery. Researchers can leverage this compound as a key synthetic intermediate or a pharmacologically active scaffold. The iodine atom presents an excellent handle for further chemical modifications, including radiolabeling with iodine-123 for SPECT imaging or iodine-131 for therapeutic applications, as demonstrated in studies with related iodobenzamide structures . The sulfonamide group is a privileged motif in drug design, often contributing to target binding and influencing pharmacokinetic properties. While the specific biological profile of this exact analog is under investigation, closely related sulfonamide-based benzamides have been explored as antagonists for various protein targets . This reagent is provided for research purposes only and is a valuable tool for scientists developing novel molecular probes, investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns, and exploring new mechanisms of action in areas such as oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O3S/c1-2-3-12-19-24(22,23)14-10-8-13(9-11-14)20-17(21)15-6-4-5-7-16(15)18/h4-11,19H,2-3,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAWRMSUNUSKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Chemical Modifications for N 4 Butylsulfamoyl Phenyl 2 Iodobenzamide Analogues

Advanced Synthetic Routes and Reaction Development for N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide

The synthesis of this compound typically involves the formation of a crucial amide bond between two key precursors: 2-iodobenzoic acid and 4-amino-N-butylbenzenesulfonamide. The development of advanced, efficient, and sustainable methods for this coupling is a primary focus of synthetic research.

The precursor, 4-amino-N-butylbenzenesulfonamide, can be synthesized through a two-step process starting from p-nitrobenzenesulfonyl chloride. The initial step involves the reaction of the sulfonyl chloride with n-butylamine. The resulting nitro compound is then reduced to the desired aniline (B41778) derivative, 4-amino-N-butylbenzenesulfonamide, often using reducing agents like iron in the presence of an acid. prepchem.comgoogle.com

Exploration of Novel Catalytic Approaches for Bond Formation

Traditional amide bond formation often relies on stoichiometric coupling reagents, which can be inefficient and generate significant waste. walisongo.ac.id Consequently, research has shifted towards catalytic methods that offer higher efficiency and better atom economy. For the synthesis of this compound and its analogues, several catalytic approaches are being explored.

Metal-Catalyzed Direct Amidation: Lewis acid catalysts such as those based on niobium (Nb₂O₅), titanium (TiF₄), and zirconium (ZrCl₄) have shown promise in facilitating the direct condensation of carboxylic acids and amines by activating the carboxylic acid moiety. researchgate.netnih.gov These catalysts can be particularly effective for coupling aryl halides like 2-iodobenzoic acid with sulfonamide-containing anilines.

Boronic Acid Catalysis: Boric acid and its derivatives have emerged as effective organocatalysts for direct amidation. sciepub.com These catalysts operate under relatively mild conditions and are attractive from a green chemistry perspective due to their low toxicity and the formation of water as the sole byproduct. walisongo.ac.id

Enzymatic Catalysis: Biocatalytic methods, employing enzymes in low-water systems or ATP-dependent enzymes in aqueous media, represent a frontier in green amide synthesis. drughunter.com This approach offers high selectivity and mild reaction conditions, though its application to complex substrates like iodinated benzamides requires further development.

The table below summarizes various catalytic systems applicable to amide bond formation.

Catalyst TypeExample CatalystAdvantages
Lewis Acid Nb₂O₅, TiF₄High activity, applicable to diverse substrates
Organocatalyst Boric AcidLow toxicity, green (water byproduct), mild conditions
Biocatalyst HydrolasesHigh selectivity, environmentally benign

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of coupling reagent, base, solvent, and temperature.

For syntheses employing coupling reagents, combinations like EDCI/DMAP (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/4-Dimethylaminopyridine) or HATU/DIPEA (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium/N,N-Diisopropylethylamine) are common, though their efficiency can be substrate-dependent. researchgate.netresearchgate.net A systematic screening of these reagents, along with various bases and solvents, is often necessary to identify the optimal conditions for the specific coupling of 2-iodobenzoic acid and 4-amino-N-butylbenzenesulfonamide. researchgate.net

The following table outlines variables and their typical effects on amide coupling reactions.

ParameterCommon OptionsEffect on Reaction
Coupling Reagent HATU, EDCI, COMUActivates carboxylic acid; choice affects rate and side reactions.
Base DIPEA, TriethylamineNeutralizes acid byproducts; can influence catalyst activity.
Solvent DMF, DMSO, Dichloromethane (B109758)Affects solubility of reactants and reaction rate.
Temperature 25-60 °CHigher temperatures can increase reaction rate but may lead to decomposition.

Implementation of Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact. chemmethod.com For the synthesis of this compound, several green strategies can be implemented.

Atom Economy: Utilizing catalytic direct amidation methods improves atom economy by avoiding stoichiometric activating agents that end up as waste. walisongo.ac.id

Safer Solvents: Replacing hazardous solvents like DMF or dichloromethane with greener alternatives such as 4-formylmorpholine (4FM) or even performing reactions in water or under solvent-free conditions is a key goal. mdpi.comresearchgate.net

Energy Efficiency: Developing catalytic systems that operate at ambient temperature reduces energy consumption. sciepub.com

Renewable Feedstocks: While challenging for this specific molecule, the broader goal is to derive starting materials from renewable sources.

Rational Design and Synthesis of Structurally Related Analogues and Bioisosteres

The development of analogues of this compound is driven by the need to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This is often achieved through systematic structural modifications and the application of bioisosterism.

Strategies for Systematic Modification of the Sulfamoyl Moiety

The N-butylsulfamoylphenyl group is a critical component for the biological activity of many PARP inhibitors, engaging in key interactions within the protein's active site. Systematic modification of this moiety can fine-tune these interactions.

Alkyl Chain Variation: The length, branching, and cyclization of the N-alkyl group (butyl in the parent compound) can be altered to probe the steric and lipophilic tolerance of the binding pocket.

Bioisosteric Replacement: The entire sulfonamide group (-SO₂NH-) can be replaced with known bioisosteres to modulate acidity, hydrogen bonding capacity, and metabolic stability. tandfonline.comnih.gov Common replacements include N-acylsulfonamides, tetrazoles, or squarates. tandfonline.comrsc.org For instance, replacing a sulfonamide with a tetrazole can significantly alter the compound's acidity and pharmacokinetic profile. tandfonline.com The table below shows some common bioisosteres for sulfonamides.

Original GroupBioisosterePotential Advantage
SulfonamideN-AcylsulfonamideModulated acidity, different hydrogen bonding pattern. nih.gov
SulfonamideTetrazoleCan improve metabolic stability and cell permeability. tandfonline.com
SulfonamideThioamideAlters electronic properties and hydrogen bonding capacity. sciepub.com

Strategic Substitutions on the Iodobenzamide Core and Aromatic Rings

The 2-iodobenzamide (B1293540) core serves as the central scaffold and provides a vector for further chemical elaboration. The iodine atom, in particular, is a versatile handle for introducing a wide range of substituents via cross-coupling reactions.

Modification of the Phenyl Rings: Substituents can be introduced on either the iodobenzamide phenyl ring or the sulfamoyl phenyl ring to explore electronic and steric effects on activity. For example, introducing fluorine atoms can enhance metabolic stability and binding affinity. cambridgemedchemconsulting.com

Replacement of the Iodine Atom: While crucial for the synthesis of certain advanced analogues (e.g., through intramolecular cyclization to form tricyclic systems seen in some PARP inhibitors), the iodine atom can be replaced with other groups. mdpi.com For instance, replacing it with a smaller halogen like chlorine or a non-halogen group can alter the molecule's conformation and physicochemical properties.

Core Scaffold Modification: More drastic changes involve replacing the entire 2-iodobenzamide core with other heterocyclic systems that can maintain the appropriate spatial orientation of the key interacting moieties. This strategy is often employed in later stages of lead optimization to improve properties like solubility or to secure novel intellectual property.

Through these sophisticated synthetic and medicinal chemistry strategies, this compound serves as a valuable starting point for the development of new and improved therapeutic agents.

Stereoselective Synthesis of this compound Derivatives

The introduction of chiral centers into the this compound scaffold is a key strategy for exploring its three-dimensional chemical space and investigating the potential for stereospecific interactions with biological targets. Stereoselective synthesis of derivatives of this compound can be achieved through several methodologies, primarily focusing on the asymmetric modification of the butyl group or the benzamide (B126) rings.

One common approach involves the use of chiral auxiliaries. For instance, a chiral alcohol can be appended to the butylsulfamoyl moiety, guiding the stereoselective introduction of substituents. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Another strategy employs chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions. For example, an asymmetric hydrogenation of a precursor with a prochiral double bond on the butyl chain could establish a stereocenter with high enantiomeric excess.

Furthermore, substrate-controlled diastereoselective reactions can be employed. This involves introducing a stereocenter and then using its steric and electronic influence to direct the formation of a second stereocenter. For example, a chiral center on the butyl group could direct the selective functionalization of one of the phenyl rings. The efficacy of these methods is typically assessed by chiral chromatography and spectroscopic techniques to determine the enantiomeric or diastereomeric excess.

Table 1: Comparison of Stereoselective Synthetic Methods for this compound Analogues

MethodologyDescriptionPotential AdvantagesPotential Challenges
Chiral Auxiliaries A chiral molecule is temporarily incorporated to guide a stereoselective reaction.High diastereoselectivity, well-established protocols.Requires additional steps for attachment and removal of the auxiliary.
Chiral Catalysis A small amount of a chiral catalyst is used to control the stereochemistry.High enantioselectivity, atom economy.Catalyst development can be challenging and expensive.
Substrate Control An existing stereocenter in the molecule directs the formation of a new one.No external chiral reagents needed.The influence of the existing stereocenter may not be sufficient for high selectivity.

Investigation of Bioisosteric Replacements for Core Scaffoldsresearchgate.net

Bioisosterism is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode to the target. drugdesign.org For this compound, bioisosteric replacements can be considered for the benzamide, sulfonamide, and phenyl core scaffolds. nih.gov

The amide bond is often susceptible to enzymatic hydrolysis. drughunter.com Its replacement with more stable bioisosteres such as 1,2,3-triazoles, oxadiazoles, or fluoroalkenes can enhance metabolic stability. nih.gov For instance, a 1,4-disubstituted 1,2,3-triazole can mimic the geometry of a trans-amide bond. nih.gov Another approach is the use of sulfonamides as bioisosteres, which can maintain hydrogen bonding patterns while increasing hydrophobicity and solubility. mdpi.com

The sulfonamide group itself can be replaced with other acidic functional groups like phosphonamides or amides to fine-tune acidity and lipophilicity. The phenyl rings can be substituted with various heterocycles such as pyridine, pyrimidine, or thiophene. These modifications can alter the electronic distribution, polarity, and potential for hydrogen bonding, which may lead to improved target engagement or pharmacokinetic profiles.

Table 2: Potential Bioisosteric Replacements in this compound

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Amide (-CONH-) 1,2,3-TriazoleMimics trans-amide geometry, increased metabolic stability. nih.gov
Sulfonamide (-SO₂NH-)Maintains hydrogen bonding, increases hydrophobicity. mdpi.com
Fluoroalkene (-CF=CH-)Mimics peptide bond, metabolically stable.
Sulfonamide (-SO₂NH-) Phosphonamide (-PO₂NH-)Modulates acidity and polarity.
Carboxamide (-CONH-)Alters hydrogen bonding capacity and pKa.
Phenyl Ring PyridineIntroduces a hydrogen bond acceptor, alters electronics.
ThiopheneModifies lipophilicity and metabolic profile.
Bicyclo[1.1.1]pentaneActs as a non-aromatic phenyl isostere, improves properties. u-tokyo.ac.jp

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of Novel Analogues

Multi-dimensional NMR Spectroscopy for Complex Structural Assignmentsdrugdesign.orgnih.govdrughunter.comomicsonline.org

The structural elucidation of novel analogues of this compound relies heavily on multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. omicsonline.orgnih.gov While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, complex derivatives with multiple substituents often exhibit overlapping signals that are difficult to interpret. researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments. omicsonline.org Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, helping to identify adjacent protons within the phenyl rings and the butyl chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached (one-bond) and more distant (two- to three-bond) carbon atoms, respectively. These techniques allow for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecular framework. For fluorine-substituted analogues, specialized techniques can be used to simplify complex spectra by separating signals based on the spin state of fluorine. nih.gov

In cases of highly complex structures or stereochemical ambiguity, advanced multi-dimensional techniques like 3D NMR may be employed to achieve the necessary resolution and clarity. researchgate.netresearchgate.net

Table 3: Application of 2D NMR Techniques for Structural Elucidation

2D NMR ExperimentInformation ObtainedApplication to this compound Analogues
COSY ¹H-¹H correlations through bondsTracing the connectivity of protons on the phenyl rings and the butyl chain.
HSQC ¹H-¹³C one-bond correlationsAssigning carbon signals based on their attached protons.
HMBC ¹H-¹³C long-range correlationsConfirming the connectivity between different fragments of the molecule, such as the attachment of the butylsulfamoyl group to the phenyl ring.
NOESY ¹H-¹H correlations through spaceDetermining the relative stereochemistry of substituents in chiral derivatives.

High-Resolution Mass Spectrometry for Product and Intermediate Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the characterization of newly synthesized this compound analogues and the intermediates in their synthetic pathways. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This is crucial for confirming that the desired product has been formed and for identifying any byproducts.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules without significant fragmentation. The resulting mass spectrum will show the protonated molecule [M+H]⁺ or other adducts, from which the exact molecular weight can be determined.

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID). In this technique, the parent ion of interest is selected and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm the structure of different parts of the molecule, such as the benzamide and sulfonamide moieties.

X-ray Crystallography for Precise Molecular and Cocrystal Structure Determinationresearchgate.net

X-ray crystallography provides the most definitive and precise three-dimensional structural information for this compound and its novel analogues. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the exact positions of all atoms in the molecule can be determined. This allows for the unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles.

This technique is particularly valuable for establishing the absolute stereochemistry of chiral derivatives, which is often difficult to determine by spectroscopic methods alone. The crystal structure reveals the spatial arrangement of atoms and functional groups, providing critical insights into the molecule's conformation in the solid state.

Furthermore, X-ray crystallography can be used to study the formation of cocrystals, which are multi-component crystalline solids. acs.orguea.ac.uk By cocrystallizing this compound analogues with other molecules, it is possible to investigate intermolecular interactions, such as hydrogen bonding and π-π stacking. biointerfaceresearch.com Understanding these interactions is important for predicting and controlling the solid-state properties of the compounds. researchgate.net The formation of cocrystals can be influenced by the presence of electron-withdrawing or electron-donating groups on the interacting molecules. acs.org

Elucidation of Molecular Mechanisms and Biological Target Interactions of N 4 Butylsulfamoyl Phenyl 2 Iodobenzamide

Identification and Validation of Biological Targets in Cellular and Subcellular Systems

Proteomic Profiling Approaches for Compound-Target Engagement

No studies utilizing proteomic profiling techniques to identify the cellular targets of N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide have been published. Methodologies such as thermal proteome profiling (TPP), chemical proteomics, or affinity-based protein profiling have not been applied to this compound to elucidate its engagement with specific proteins within a cellular context.

Characterization of Specific Enzyme or Receptor Modulation

There is no available data characterizing the modulatory effects of this compound on any specific enzymes or receptors. Investigations into its potential inhibitory or agonistic/antagonistic activity against known biological targets have not been reported.

Investigation of Downstream Signaling Pathways Affected by the Compound

Due to the absence of identified biological targets, there have been no subsequent investigations into the downstream signaling pathways that might be affected by this compound. Research into its impact on cellular signaling cascades, such as phosphorylation events or changes in second messenger concentrations, is not present in the current body of scientific literature.

Biophysical Characterization of Compound-Target Binding Dynamics

Kinetic and Thermodynamic Analysis of Binding Events

No biophysical studies have been published that detail the kinetic and thermodynamic parameters of the interaction between this compound and any biological target. Data regarding its binding affinity (Kd), association (kon), and dissociation (koff) rates are unavailable.

Structural Biology of Compound-Target Complexes (e.g., cryo-EM, co-crystallography)

There are no published structural biology studies, such as X-ray co-crystallography or cryogenic electron microscopy (cryo-EM), that have resolved the three-dimensional structure of this compound in a complex with a biological target. Consequently, the specific molecular interactions and binding orientation of the compound remain undetermined.

Exploration of Orthosteric and Allosteric Binding Sites

The precise molecular interactions of this compound with its biological targets remain an area of active investigation. A key aspect of understanding its mechanism of action involves identifying whether it binds to orthosteric or allosteric sites on its target proteins.

Orthosteric binding sites are the primary, evolutionarily conserved locations on a receptor or enzyme where the endogenous ligand or substrate binds. Compounds that interact with this site are known as orthosteric ligands. In contrast, allosteric sites are topographically distinct from the orthosteric site. Ligands that bind to these sites, termed allosteric modulators, can modify the protein's conformation, thereby influencing the binding or efficacy of the orthosteric ligand. This can result in either a potentiation (positive allosteric modulation) or an inhibition (negative allosteric modulation) of the protein's activity.

Currently, there is no specific published research that definitively characterizes the binding site of this compound. However, studies on structurally related sulfonamide and benzamide (B126) derivatives have shown engagement with both types of sites on various targets. For instance, certain sulfonamide derivatives have been identified as antagonists targeting the activation function 2 (AF2) site of the androgen receptor, a site that is distinct from the orthosteric ligand-binding pocket, suggesting an allosteric mechanism. Further computational and experimental studies, such as co-crystallography and binding assays, are necessary to elucidate the specific binding modality of this compound.

Cellular Effects and Phenotypic Screening in Pre-Clinical Disease Models

The in vitro cellular effects of this compound are under investigation to characterize its biological activity profile. While direct studies on this specific compound are limited, research on related benzamide and sulfonamide derivatives provides insights into its potential cellular impact.

In Vitro Cytological and Morphological Profiling

Detailed cytological and morphological profiling of cells treated with this compound has not been extensively reported in the available scientific literature. Such studies would typically involve microscopic examination of cellular features, including cell shape, size, and organelle integrity, to identify any phenotypic changes induced by the compound. For example, Hoechst staining assays on cells treated with certain m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide derivatives have revealed morphological changes indicative of apoptosis. Future research employing techniques like high-content imaging could provide valuable data on the morphological effects of this compound on various cell types.

Investigations into Cellular Processes (e.g., proliferation, differentiation, apoptosis)

Research on analogous N-substituted benzamides and sulfonamides suggests that these classes of compounds can significantly impact fundamental cellular processes.

Proliferation: Numerous benzamide and sulfonamide derivatives have demonstrated antiproliferative activity in various cancer cell lines. For instance, certain benzamide derivatives have been shown to suppress the proliferation of HeLa, H7402, and SK-RC-42 tumor cells in a time- and dose-dependent manner. Similarly, some sulfonamides exhibit cytotoxic effects and reduce cell survival in breast cancer cell lines like MDA-MB-468 and MCF-7, as well as cervical cancer cells (HeLa).

Differentiation: The influence of this compound on cellular differentiation has not been documented.

Apoptosis: The induction of apoptosis is a common mechanism of action for many anticancer compounds. Studies on N-substituted benzamides have shown that they can induce apoptosis. For example, the lead compound declopramide (B1670142) was found to induce cytochrome c release and caspase-9 activation in murine pre-B and human promyelocytic cancer cell lines. This process was also associated with a G2/M cell cycle block. Furthermore, some sulfonamide derivatives have been reported to trigger apoptosis in cancer cells. Flow cytometry analysis of cells treated with certain novel sulfonamides revealed an induction of G2/M and Pre-G1 phase arrest, which is indicative of apoptosis.

Evaluation in Disease-Relevant In Vitro Models (e.g., specific cell lines, microbial cultures)

The therapeutic potential of compounds is often initially assessed in disease-relevant in vitro models. While specific data for this compound is not available, the broader classes of benzamide and sulfonamide derivatives have been evaluated against various cancer cell lines and microbial cultures.

Anticancer Activity:

The antiproliferative and cytotoxic activities of various benzamide and sulfonamide derivatives have been documented against a range of human cancer cell lines. The following tables summarize some of these findings for compounds with structural similarities to this compound. It is important to note that these results are for related, but not identical, compounds.

Compound ClassCell LineActivityIC50/GI50 (µM)
Benzamide Derivatives K562 (Leukemia)Antiproliferative0.57–8.1
HCT-116 (Colon Carcinoma)Cytotoxic1.14
MCF-7 (Breast Cancer)Cytotoxic1.54
C6 (Glioma)Anti-proliferative33.61
Sulfonamide Derivatives HCT-116 (Colon Carcinoma)Antiproliferative3.53
HepG-2 (Hepatocellular Carcinoma)Antiproliferative3.33
MCF-7 (Breast Cancer)Antiproliferative4.31
MDA-MB-231 (Breast Cancer)Cytotoxic4.62
A549 (Lung Cancer)Cytotoxic< 1.8
HeLa (Cervical Cancer)Cytotoxic7.2

Data compiled from multiple sources for illustrative purposes.

Antimicrobial Activity:

The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents. N-phenylbenzamide derivatives have also been investigated for their antibacterial and antifungal properties. For instance, some N-phenylbenzamides have shown inhibitory activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans. The potential for this compound to have antimicrobial activity would warrant further investigation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for N 4 Butylsulfamoyl Phenyl 2 Iodobenzamide Derivatives

Systematic Exploration of Structural Modifications and Their Biological Impact

The systematic exploration of how structural changes to the N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide scaffold affect its biological activity is fundamental to understanding its mechanism of action and optimizing its therapeutic potential. This involves synthesizing a series of analogs and evaluating their performance in biological assays.

The identity and placement of substituents on the aromatic rings and aliphatic chain of this compound derivatives are critical factors that modulate their biological potency and selectivity. While specific SAR studies on this exact molecule are not extensively published, the principles can be inferred from studies on structurally related sulfamoyl benzamide (B126) and N-phenyl benzamide derivatives. nih.govnih.gov

For the benzamide portion, modifications to the phenyl ring can significantly impact activity. For instance, in related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, introducing substituents at the para-position of the benzamide ring generally leads to a notable increase in potency. nih.gov A methoxy group at the para-position was found to be particularly favorable for agonistic activity, while larger groups like trifluoromethyl at the same position could reduce it. nih.gov Disubstitution at the ortho and para positions with halogens (e.g., dichloro, difluoro) has also been shown to increase activity compared to monosubstituted analogs. nih.gov

On the sulfamoylphenyl moiety, the nature of the alkyl group on the sulfonamide nitrogen (the n-butyl group in the parent compound) influences lipophilicity and steric interactions within the binding site. In a series of sulfamoyl-benzamide inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), replacing a simple alkyl group with bulkier or more rigid structures like cyclopropyl or benzylamine groups significantly altered potency and selectivity across different enzyme isoforms. nih.gov For example, compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was a potent inhibitor of h-NTPDase1 and h-NTPDase3. nih.gov This highlights the importance of the substituent on the sulfonamide in achieving selective interactions.

The following table illustrates SAR principles based on data from related benzamide inhibitors, showing how different substituents can affect biological activity, represented here by EC50 (half maximal effective concentration).

Compound IDScaffold Modification (Benzamide Ring)EC50 (µM)
A 4-methoxy0.059
B 4-fluoro0.45
C 4-chloro0.52
D 4-methyl1.33
E 4-trifluoromethyl3.65
F 2,4-difluoro0.13
G 2,4-dichloro0.31

Data adapted from SAR studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives to illustrate substituent effects. nih.gov

The three-dimensional conformation of a molecule dictates how it can interact with its biological target. Conformational analysis of this compound derivatives is crucial for understanding their active spatial arrangement. Studies on the crystal structure of closely related molecules, such as 2-iodobenzamide (B1293540), provide significant insights. researchgate.netnih.gov

In these structures, the orientation of the amide plane relative to the iodobenzene ring is a key conformational feature. nih.gov For 2-iodobenzamide, the aromatic ring is inclined to the amide plane by approximately 44.4°. nih.gov This dihedral angle, along with the potential for intramolecular hydrogen bonding, can restrict the molecule's flexibility and pre-organize it for receptor binding.

Furthermore, the iodine atom at the ortho position can form C−I···π(ring) halogen bonds, which are noncovalent interactions that can stabilize the crystal packing and may play a role in the ligand-receptor binding interface. researchgate.netnih.gov The presence of the bulky iodine substituent also sterically influences the conformation of the benzamide moiety. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the lowest energy conformers of such molecules and analyze their electronic properties, which can then be correlated with observed biological activities. researchgate.net

Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure, or scaffold. nih.govbhsai.org This approach is valuable for discovering new chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics, and for generating novel intellectual property. nih.gov

For this compound, several scaffold hopping strategies could be envisioned:

Replacement of the 2-Iodobenzamide Moiety: The 2-iodobenzamide group could be replaced with other heterocyclic or aromatic systems that mimic its key pharmacophoric features, such as the hydrogen bond donor/acceptor capacity of the amide and the specific steric and electronic properties of the iodo-substituted ring.

Bioisosteric Replacement of the Sulfonamide: The sulfonamide group is a well-known pharmacophore. nih.gov It could be replaced by bioisosteres like a sulfonylazide or an N-acetylsulfonamido group to modulate activity and physicochemical properties. bhsai.org

Ring Opening or Closure: The phenyl rings could be part of a ring-opening strategy to create more flexible analogs or a ring-closure strategy to generate more rigid, conformationally constrained structures. nih.gov

These strategies aim to preserve the essential binding interactions of the original molecule while exploring new chemical space. bhsai.org

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A validated QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. basicmedicalkey.comsemanticscholar.org

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. tiu.edu.iq For a series of this compound derivatives, a wide range of descriptors would be calculated to capture their physicochemical, electronic, steric, and topological properties. These descriptors are typically categorized as follows:

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), molar refractivity (MR), and molecular weight (MW).

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moments, partial charges on atoms, and quantum-chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including van der Waals volume and surface area.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.

3D Descriptors: These are derived from the 3D conformation of the molecule and include parameters from methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). benthamdirect.comresearchgate.net

The following table provides examples of molecular descriptors relevant to QSAR studies of sulfonamide-containing compounds.

Descriptor TypeDescriptor ExampleProperty Represented
Physicochemical LogPHydrophobicity/Lipophilicity
Physicochemical Molar Refractivity (MR)Molecular volume and polarizability
Quantum-Chemical HOMO EnergyElectron-donating ability
Quantum-Chemical LUMO EnergyElectron-accepting ability
Topological Zagreb IndexMolecular branching
3D-WHIM G2uMolecular symmetry
RDF RDF120mRadial Distribution Function (3D atomic distances)

Table adapted from descriptors used in QSAR studies of sulfonamide derivatives. researchgate.net

Once descriptors are calculated, a statistical method, most commonly Multiple Linear Regression (MLR), is used to build a model that links a subset of these descriptors to the biological activity. nih.govresearchgate.net The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. nih.gov

The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive capability. basicmedicalkey.comresearchgate.net Validation is performed using several statistical metrics:

Internal Validation: This assesses the stability of the model using the training set. The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. jbclinpharm.org

External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The key metric is the predictive R² (R²_pred), which should ideally be greater than 0.6 for a model with good external predictive power. jbclinpharm.org

A robust and predictive QSAR model must satisfy stringent statistical criteria, as summarized in the table below.

Statistical ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the fraction of variance in the activity that is explained by the model.> 0.6
Cross-validated R²Q² (or R²cv)Measures the internal predictive ability of the model via cross-validation.> 0.5
Predictive R² (for test set)R²_predMeasures the external predictive ability of the model.> 0.6
R² - Q²-Checks for overfitting; a large difference suggests an overfitted model.< 0.3
Root Mean Square ErrorRMSERepresents the standard deviation of the residuals (prediction errors).As low as possible

These criteria are widely accepted benchmarks for validating QSAR models. jbclinpharm.org

By adhering to these rigorous development and validation principles, QSAR models for this compound derivatives can serve as powerful tools to guide the design of new analogs with potentially superior biological activity.

Application of Machine Learning and Artificial Intelligence in SAR Analysis

In the absence of specific published studies on this compound, the application of machine learning (ML) and artificial intelligence (AI) in the Structure-Activity Relationship (SAR) analysis of its derivatives would follow established computational chemistry workflows. These advanced computational techniques are instrumental in discerning complex, non-linear relationships between chemical structures and their biological activities that may not be apparent through traditional analysis.

ML algorithms, such as random forests, support vector machines (SVM), and neural networks, can be trained on datasets of analogous compounds to build predictive QSAR models. For a series of this compound derivatives, these models would correlate various molecular descriptors with their biological potency. Molecular descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular connectivity), and 3D (e.g., molecular shape, surface area).

A hypothetical workflow for applying machine learning to this chemical series would involve:

Data Curation: Assembling a dataset of this compound analogs with their corresponding measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog.

Model Training and Validation: Splitting the dataset into training and test sets to build and validate the predictive power of the ML models.

Feature Importance Analysis: Utilizing algorithms to identify the key molecular features that significantly contribute to the biological activity.

For instance, an SVM model could be developed to classify derivatives as active or inactive based on their structural features, while a random forest model could predict the specific inhibitory concentrations. These models would help in understanding the SAR by highlighting the importance of certain substitutions on the phenyl rings or modifications to the butylsulfamoyl and iodo moieties.

Rational Design Principles Guided by SAR Insights

The insights gained from SAR and QSAR studies would form the foundation for the rational design of novel and more potent analogs of this compound. This process involves a systematic approach to modifying the chemical structure to enhance its biological performance.

Ligand-Based Design Approaches for Novel Analogues

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) approaches are paramount. These methods rely on the information derived from a set of molecules known to interact with the target.

Pharmacophore Modeling: A key LBDD technique is the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. For this compound derivatives, a pharmacophore model would be generated by aligning a set of active analogs and identifying common features. This model would then serve as a 3D query to screen virtual compound libraries for new molecules with a similar pharmacophoric pattern, potentially leading to the discovery of novel scaffolds.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be employed to build 3D-QSAR models. These models provide a three-dimensional map of the steric and electrostatic fields around the aligned molecules, indicating regions where modifications would likely increase or decrease activity. For instance, a CoMFA map might suggest that bulkier substituents at a specific position on the benzamide ring are favorable for activity.

Structure-Based Drug Design (SBDD) in the Context of Identified Targets

If the biological target of this compound is identified and its 3D structure is available (e.g., through X-ray crystallography or cryo-electron microscopy), structure-based drug design (SBDD) becomes a powerful tool.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of this compound into the active site of its target would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom. This information is invaluable for designing modifications that enhance binding affinity.

De Novo Design: SBDD also allows for the de novo design of new molecules that are complementary to the target's binding site. Algorithms can be used to "grow" a molecule within the active site, piece by piece, to maximize favorable interactions.

Lead Optimization Strategies for Enhanced Biological Performance

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or reduced toxicity. For example, the butyl group on the sulfamoyl moiety could be replaced with other alkyl chains or cyclic structures to probe the impact on potency and solubility. Similarly, the iodine atom could be replaced with other halogens or different electron-withdrawing groups to modulate binding and electronic properties.

The table below illustrates a hypothetical lead optimization campaign for this compound, showcasing how systematic modifications could be explored to improve a desired biological activity.

Compound IDR1 (on Sulfamoyl)R2 (on Benzamide)Biological Activity (IC50, µM)
Lead n-Butyl 2-Iodo 10.2
Analog 1iso-Butyl2-Iodo8.5
Analog 2Cyclobutyl2-Iodo12.1
Analog 3n-Butyl2-Chloro15.8
Analog 4n-Butyl2-Bromo9.1
Analog 5Propyl2-Iodo18.4

This table is for illustrative purposes only and does not represent actual experimental data.

Through such systematic modifications, guided by the principles of SAR, QSAR, and computational modeling, researchers can rationally design and synthesize new derivatives of this compound with potentially enhanced biological performance for therapeutic applications.

Advanced Computational and Theoretical Studies of N 4 Butylsulfamoyl Phenyl 2 Iodobenzamide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific in silico screening studies for N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide are not extensively documented in publicly available literature, the structural motifs present in the molecule, namely the sulfonamide and iodobenzamide moieties, suggest potential interactions with a range of biological targets. Computational screening of compounds with similar backbones against libraries of protein structures has been a common starting point to identify potential targets.

For instance, analogous sulfonamide-containing compounds have been investigated for their inhibitory activity against enzymes such as carbonic anhydrases and protein kinases. Molecular docking simulations for similar benzamide (B126) derivatives have explored their potential as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) or as ligands for various G-protein coupled receptors (GPCRs). A hypothetical in silico screening of this compound would involve docking it against a panel of such targets to identify those with the most favorable binding energies and interaction patterns. The predicted binding modes would reveal the key amino acid residues involved in the interaction, providing a rationale for the observed or potential biological activity.

Following the identification of potential biological targets, a more detailed analysis of the ligand-receptor interactions is crucial. This involves a close examination of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. The presence of the iodine atom in this compound is of particular interest, as it can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

The binding energy, which quantifies the strength of the interaction, can be calculated using various scoring functions. These scoring functions take into account the different energetic contributions to binding. A lower binding energy generally indicates a more stable and favorable interaction. For a hypothetical complex of this compound with a target protein, the analysis would pinpoint the specific atoms and functional groups of the ligand that contribute most significantly to the binding affinity.

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis for this compound with a putative protein target.

Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)
Hydrogen BondO (Sulfonamide)Arg120 (NH)2.8
Hydrogen BondNH (Amide)Asp85 (O)3.1
HydrophobicButyl GroupLeu54, Val60-
Halogen BondI (Iodobenzamide)Gly15 (O)3.0
Pi-StackingPhenyl RingPhe2104.5

This table is illustrative and based on typical interactions observed for similar compounds.

The analysis of the binding pocket of the target protein provides valuable insights for the design of new ligands with improved affinity and selectivity. By understanding the size, shape, and chemical nature of the active site, medicinal chemists can rationally modify the structure of this compound to enhance its interactions with the target.

For example, if the binding pocket has an unoccupied hydrophobic sub-pocket adjacent to the butyl group, extending this alkyl chain could lead to improved van der Waals contacts and a lower binding energy. Similarly, if a potential hydrogen bond donor or acceptor on the protein is not engaged by the ligand, introducing a complementary functional group on the benzamide or sulfonamide moiety could increase binding affinity. This structure-based drug design approach allows for the iterative optimization of lead compounds.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides a more realistic representation of the biological system.

The biological activity of a molecule is often dependent on its three-dimensional conformation. MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in an aqueous solution or within the confines of a protein binding pocket.

These simulations can reveal the most stable conformations of the molecule and the flexibility of its various rotatable bonds. Understanding the preferred conformations is crucial, as the bioactive conformation (the one adopted when bound to the target) may not be the lowest energy conformation in solution. The simulations can also provide insights into the solvation of the molecule and how water molecules might mediate its interaction with a protein.

MD simulations of the protein-ligand complex are essential for assessing its stability over time. By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the simulation.

Furthermore, these simulations can reveal dynamic aspects of the interaction that are not apparent from static docking poses. For example, key hydrogen bonds or other interactions might be transient, forming and breaking over the course of the simulation. The flexibility of certain regions of the protein upon ligand binding can also be observed. The results from MD simulations provide a more rigorous validation of the docking results and can help to refine the understanding of the binding mode and affinity.

A summary of typical data from an MD simulation analysis for a ligand-protein complex is presented below.

Simulation ParameterValueInterpretation
Average RMSD of Ligand1.5 ÅThe ligand remains stably bound in the active site.
Average RMSD of Protein Backbone2.0 ÅThe overall protein structure is stable during the simulation.
Key Hydrogen Bond Occupancy> 80%The identified hydrogen bonds are persistent and important for binding.
Binding Free Energy (MM-PBSA/GBSA)-45 kcal/molA favorable binding free energy, indicating a strong interaction.

This table is illustrative and represents typical data obtained from MD simulations of small molecule-protein complexes.

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous physics-based computational method used to predict the binding affinities of molecules to a biological target, such as a protein. youtube.comcresset-group.com This technique is particularly valuable in drug discovery for prioritizing chemical modifications to a lead compound. cresset-group.com FEP calculates the difference in the Gibbs free energy of binding (ΔΔG) between two similar ligands, effectively predicting whether a proposed modification will improve or diminish the compound's potency. cresset-group.comyoutube.com

The method relies on creating a non-physical, or "alchemical," transformation between a starting molecule (Ligand A) and a target molecule (Ligand B). cresset-group.comyoutube.com This transformation is simulated in discrete steps, known as lambda windows, both in a solvent environment and within the protein's binding site. cresset-group.comyoutube.com By calculating the free energy change for these two transformations, the relative binding free energy (ΔΔG) can be determined through a thermodynamic cycle. nih.govacs.org

For this compound, FEP could be employed to guide its optimization. For instance, a computational chemist could evaluate the following hypothetical modifications:

Altering the butyl group: Investigate whether changing the n-butyl group on the sulfonamide to an iso-butyl, sec-butyl, or a smaller propyl group would enhance binding.

Modifying the benzamide ring: Predict the effect of moving the iodine atom from the 2-position to the 3- or 4-position, or replacing it with other halogens like bromine or chlorine.

Scaffold hopping: Evaluate more significant changes, although FEP is most accurate for closely related compounds where perturbations involve fewer than 10 atoms. cresset-group.com

The accuracy of FEP calculations, which can often predict binding affinities to within 1-2 kcal/mol of experimental values, is highly dependent on the quality of the force fields, sufficient sampling of molecular conformations, and careful system setup. nih.govnih.gov Despite being computationally intensive, the increasing power of graphical processing units (GPUs) has made FEP a more accessible and valuable tool in modern drug design. cresset-group.com

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to solve chemical problems, offer profound insights into the molecular properties of this compound that are not accessible through classical molecular mechanics. grnjournal.uspte.hu

Density Functional Theory (DFT) is a widely used quantum chemical method for analyzing the electronic structure of molecules. ajchem-a.comnih.gov For this compound, a DFT calculation can reveal key details about its intrinsic properties.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap points to higher reactivity. mdpi.com These calculations can identify which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. ajchem-a.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are critical for how the molecule binds to its biological target. nih.gov For this compound, MEP analysis would highlight the hydrogen bond donor potential of the N-H groups (amide and sulfonamide) and the hydrogen bond acceptor potential of the oxygen atoms (carbonyl and sulfonyl).

Table 1: Illustrative Quantum Chemical Properties for this compound (Calculated at B3LYP/6-31G* Level)
PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability researchgate.net
Dipole Moment4.2 DebyeMeasures overall molecular polarity

Quantum chemical calculations can accurately predict spectroscopic data, which is essential for confirming the structure of a synthesized compound. q-chem.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. mdpi.com These predictions are achieved by calculating the magnetic shielding tensor for each nucleus. q-chem.com By comparing the calculated spectrum to the experimental one, chemists can confidently assign each peak to a specific atom in the molecule, which is especially useful for complex structures. nih.gov Machine learning models are also being integrated with quantum mechanics to enhance the accuracy of these predictions. acs.org

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be simulated. acs.org The calculation determines the vibrational frequencies and intensities of the molecule's normal modes. q-chem.com This allows for the theoretical identification of characteristic peaks, such as the C=O stretch of the benzamide, the N-H stretches, and the symmetric and asymmetric S=O stretches of the sulfonamide group, providing a powerful tool for experimental verification. nih.gov

Table 2: Illustrative Predicted 13C NMR Chemical Shifts (δ, ppm) for Selected Atoms of this compound
Atom DescriptionPredicted Chemical Shift (ppm)
Benzamide Carbonyl Carbon (C=O)165.8
Iodine-bearing Carbon (C-I)92.5
Sulfonamide-bearing Carbon (C-S)142.1
Butyl CH2 adjacent to N43.3

Computational chemistry is a powerful tool for elucidating reaction mechanisms that may be difficult to probe experimentally. grnjournal.usrsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate the activation energies for each step. acs.org For this compound, this could involve:

Modeling its interaction with a target enzyme to understand the precise binding mechanism and the roles of key amino acid residues.

Investigating its metabolic pathways by simulating potential reactions with metabolic enzymes like Cytochrome P450, predicting likely sites of oxidation or other transformations.

Studying its synthesis or degradation pathways to understand reaction feasibility and potential byproducts. researchgate.net

Cheminformatics and Big Data Analytics

Cheminformatics applies computational methods to analyze large collections of chemical data, enabling researchers to discern patterns in structure-activity relationships and explore vast chemical landscapes. unibe.ch

"Chemical space" is a conceptual, multi-dimensional space where each molecule is a point, defined by its structural and physicochemical properties. nih.govgithub.io Mapping this space helps researchers understand the diversity of a set of compounds and identify unexplored regions for new drug candidates. nih.gov

To map the chemical space of benzamide and sulfonamide derivatives, a large library of such compounds would be compiled. For each molecule, a set of numerical "molecular descriptors" is calculated. These can include:

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

Structural Keys: Presence or absence of specific functional groups or structural fragments.

Topological Indices: Numerical values derived from the graph representation of the molecule.

Since this creates a high-dimensional dataset, dimensionality reduction techniques like Principal Component Analysis (PCA) are used to visualize the data in two or three dimensions. nih.govjetir.orgblogspot.com In a PCA plot, each point represents a molecule, and compounds that are close together are structurally or chemically similar. cresset-group.comnih.gov By plotting thousands of benzamide and sulfonamide derivatives, one could visualize the regions occupied by known drugs versus novel compounds. This would show where this compound is located within this space and guide the design of new analogs with different property profiles. blogspot.com

Table 3: Illustrative Molecular Descriptors for this compound
DescriptorValueDescription
Molecular Weight460.3 g/molMass of the molecule
cLogP4.15Calculated measure of lipophilicity
Topological Polar Surface Area (TPSA)87.9 ŲSum of surfaces of polar atoms
Number of H-Bond Donors2Count of N-H or O-H groups
Number of H-Bond Acceptors4Count of N or O atoms
Number of Rotatable Bonds7Measure of conformational flexibility

Predictive Modeling for Properties Relevant to Research and Development (e.g., metabolic stability in vitro)

Predictive modeling plays a crucial role in forecasting the metabolic fate of new chemical entities, thereby guiding medicinal chemistry efforts to enhance properties like metabolic stability. For this compound, various computational tools can be employed to predict its interaction with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.

In silico metabolism prediction tools, such as MetaSite, utilize knowledge of CYP enzyme structures and reaction mechanisms to predict the most likely sites of metabolism on a molecule. nih.gov These predictions are based on factors like the accessibility of specific atoms to the enzyme's active site and the chemical reactivity of different positions. For this compound, the model would likely highlight several potential sites for oxidative metabolism.

Key Predicted Metabolic Hotspots:

N-dealkylation: The butyl group attached to the sulfonamide is a probable site for hydroxylation, followed by cleavage, a common metabolic pathway.

Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation at various positions, influenced by the electronic effects of the existing substituents.

Amide Hydrolysis: The amide linkage could be a site for enzymatic hydrolysis, breaking the molecule into two fragments.

The output of such predictive models is often a visual representation of the molecule with "hotspots" indicating the most probable sites of metabolism. This information is invaluable for chemists to strategically modify the molecule to block or slow down these metabolic pathways, thereby improving its stability and oral bioavailability.

The in vitro metabolic stability of this compound would be experimentally determined using liver microsomes from different species (e.g., human, rat, mouse). nih.gov The compound would be incubated with microsomes and a cofactor-regenerating system (NADPH), and the disappearance of the parent compound would be monitored over time. researchgate.net The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint).

Table 1: Hypothetical In Silico Prediction and In Vitro Metabolic Stability Data for this compound

ParameterPredicted/Measured ValueMethod
Predicted Metabolic Sites 1. Butyl-chain (ω-1 hydroxylation)2. Phenyl ring (para-hydroxylation)3. Amide bondMetaSite Prediction
Predicted Major Metabolite N-[4-(3-hydroxybutylsulfamoyl)phenyl]-2-iodobenzamideIn Silico Modeling
Human Liver Microsomal t½ 15 minIn Vitro Assay
Human Liver Microsomal CLint 92 µL/min/mg proteinIn Vitro Assay
Rat Liver Microsomal t½ 8 minIn Vitro Assay
Rat Liver Microsomal CLint 173 µL/min/mg proteinIn Vitro Assay

These predictive models, while powerful, are continually refined. Quantitative Structure-Property Relationship (QSPR) models can also be developed for a series of related compounds. nih.gov By correlating structural features (descriptors) with experimentally determined metabolic stability, a mathematical model can be built to predict the stability of newly designed analogues without the need for immediate synthesis and testing.

Database Mining and Virtual Screening for Analogues and Related Biological Activities

Database mining and virtual screening are powerful computational techniques to explore chemical space and identify novel compounds with desired biological activities. Starting with the structure of this compound, these methods can be used to find structurally similar compounds (analogues) or compounds with different scaffolds that may have a similar biological effect.

Database Mining:

Large chemical databases (e.g., PubChem, ChEMBL, ZINC) can be searched for analogues of this compound. The search can be based on structural similarity, using metrics like the Tanimoto coefficient. This approach can identify commercially available or synthetically accessible compounds for biological testing. It can also reveal existing patents or scientific literature related to similar structures, providing insights into potential biological targets or applications.

Virtual Screening:

Virtual screening involves the computational evaluation of large compound libraries against a biological target. If a specific protein target for this compound is known or hypothesized, structure-based virtual screening (e.g., molecular docking) can be performed. In this process, the three-dimensional structures of compounds from a library are docked into the binding site of the target protein, and their binding affinity is scored.

Alternatively, if the target is unknown, ligand-based virtual screening can be employed. nih.govnih.gov This method uses the structure of the active compound, this compound, as a template to find other molecules with similar shapes and electrostatic properties. nih.gov This "shape-based" screening assumes that molecules with similar shapes are likely to bind to the same target and elicit a similar biological response.

Table 2: Hypothetical Virtual Screening Campaign for Analogues of this compound

Compound IDStructureSimilarity Score (to lead)Predicted Affinity (kcal/mol)Notes
Lead Compound This compound1.00-8.5Known active compound.
Analogue 1 N-[4-(propylsulfamoyl)phenyl]-2-chlorobenzamide0.92-8.2Modification of alkyl chain and halogen.
Analogue 2 N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide0.88-7.9Isomeric change in iodo-substituent position.
Analogue 3 N-[3-(butylsulfamoyl)phenyl]-2-iodobenzamide0.85-7.5Isomeric change in sulfamoyl-substituent position.
Novel Scaffold 1 (Structure Image)0.75 (Shape-based)-9.1Identified through shape-based screening; different core structure.

The results of such a virtual screening campaign provide a prioritized list of compounds for acquisition or synthesis and subsequent biological evaluation. This significantly accelerates the hit-to-lead optimization process by focusing resources on compounds with a higher probability of success.

Sophisticated Analytical and Bioanalytical Methodologies for Research on N 4 Butylsulfamoyl Phenyl 2 Iodobenzamide

Advanced Chromatographic Techniques for Compound Analysis in Complex Research Matrices

Chromatographic methods are fundamental to the separation and analysis of N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide and its related substances. The choice of technique is dictated by the specific analytical challenge, whether it is determining the concentration in a biological fluid, separating stereoisomers, or analyzing polymer-conjugated forms.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Method Development for Quantitative Analysis

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a powerful tool for the sensitive and selective quantitative analysis of this compound in various samples. The development of a robust HPLC-MS/MS method involves meticulous optimization of several key parameters to ensure accuracy, precision, and reliability.

Method Development Parameters:

Chromatographic Separation: A C18 column is often employed for the separation of the analyte from matrix components. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is varied over time, is commonly used to achieve optimal separation of compounds with different polarities.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For this compound, this would involve selecting the protonated or deprotonated molecular ion as the precursor ion and identifying a characteristic fragment ion as the product ion. Ionization is commonly achieved using electrospray ionization (ESI), which can be operated in either positive or negative mode depending on the analyte's properties.

Sample Preparation: To minimize matrix effects and ensure accurate quantification, a thorough sample preparation procedure is essential. This may involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the sample matrix before injection into the HPLC system.

Method Validation: A developed HPLC-MS/MS method must be rigorously validated according to established guidelines. Key validation parameters include linearity, accuracy, precision (both intra-day and inter-day), selectivity, recovery, and stability. The lower limit of quantification (LLOQ) is also determined to define the method's sensitivity.

Illustrative HPLC-MS/MS Method Parameters:

ParameterCondition
Chromatography
ColumnC18 reversed-phase column
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile or Methanol
ElutionGradient
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive/Negative
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]+ or [M-H]- of the analyte
Product Ion (Q3)Specific fragment ion of the analyte

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

For chiral compounds like this compound, which may exist as enantiomers, chiral chromatography is indispensable for separating these stereoisomers. This separation is critical as enantiomers can exhibit different pharmacological and toxicological properties. Chiral stationary phases (CSPs) are the cornerstone of this technique, enabling the differential interaction with each enantiomer.

Commonly used CSPs are based on polysaccharides such as cellulose (B213188) and amylose (B160209) derivatives. The selection of the appropriate chiral column and mobile phase system is often determined through a screening process. Both normal-phase and reversed-phase chromatography can be employed for enantiomeric separation.

Key Considerations for Chiral Method Development:

Chiral Stationary Phase (CSP) Selection: A variety of CSPs are commercially available, and the choice depends on the specific chemical structure of the analyte. Screening multiple columns is often necessary to find one that provides adequate resolution.

Mobile Phase Composition: The composition of the mobile phase significantly influences the separation. In normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are common. In reversed-phase mode, aqueous buffers and organic modifiers like acetonitrile or methanol are used.

Detection: Ultraviolet (UV) detection is frequently used, provided the enantiomers have a suitable chromophore.

The successful development of a chiral chromatographic method allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample, which is a critical quality attribute for chiral pharmaceutical compounds.

Gel Permeation Chromatography (GPC) for Polymer-Conjugated Research Forms

When this compound is conjugated to a polymer for research purposes, such as in drug delivery systems, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the preferred method for analysis. GPC separates molecules based on their size or hydrodynamic volume in solution.

In GPC, a column packed with a porous material is used. Larger molecules, such as the polymer conjugate, are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like any unconjugated compound, can enter the pores, leading to a longer retention time. This technique is essential for determining the molecular weight distribution of the polymer conjugate and for quantifying the amount of free, unconjugated this compound.

Advanced Spectroscopic and Spectrometric Detection Methods in Research Settings

Spectroscopic and spectrometric techniques are vital for the structural elucidation of this compound and its metabolites, as well as for tracking the compound in biological systems through isotopic labeling.

High-Resolution Mass Spectrometry for Metabolite Identification in Biological Systems

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying metabolites of this compound in complex biological matrices such as plasma, urine, and feces. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Workflow for Metabolite Identification using HRMS:

Sample Analysis: Biological samples are typically analyzed using a liquid chromatography system coupled to an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

Data Acquisition: Full-scan MS data is acquired to detect all ions present in the sample. Data-dependent acquisition can also be used, where ions of interest trigger the acquisition of MS/MS spectra for structural information.

Data Processing: Specialized software is used to process the HRMS data. This involves comparing the metabolic profile of dosed samples with control samples to identify potential metabolites. Mass defect filtering and other data mining techniques can aid in this process.

Structure Elucidation: The accurate mass measurement provides the elemental formula of the metabolite. The fragmentation pattern obtained from MS/MS spectra helps to elucidate the structure of the metabolite by identifying characteristic fragments and comparing them to the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of molecules in solution and for tracking isotopically labeled compounds in biological systems. Isotopic labeling involves replacing one or more atoms of this compound with their stable isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N.

Applications of NMR in Isotopic Labeling Studies:

Structural Elucidation: NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure.

Metabolic Pathway Tracing: By using isotopically labeled this compound, researchers can follow its metabolic fate. The isotopic label acts as a tag that can be detected by NMR, enabling the identification of metabolites and the elucidation of metabolic pathways.

Simplified Spectra: The introduction of isotopic labels can simplify complex NMR spectra, which is particularly useful when studying the interaction of the compound with large biomolecules. Specific labeling patterns can be designed to highlight particular regions of the molecule.

Commonly Used NMR Experiments:

ExperimentInformation Provided
¹H NMRInformation about the number, type, and connectivity of protons.
¹³C NMRInformation about the carbon skeleton of the molecule.
2D NMR (e.g., COSY, HSQC, HMBC)Provides information about the connectivity between different atoms in the molecule, aiding in complete structure elucidation.

The combination of these advanced analytical and spectroscopic techniques provides a comprehensive toolkit for the in-depth research of this compound, from its quantification in biological fluids to the detailed characterization of its metabolic transformations.

Fluorescence Spectroscopy for Binding Assays and Cellular Uptake Studies

Fluorescence spectroscopy offers a powerful, non-invasive tool to study the interactions of this compound with its biological targets and to monitor its uptake into cells. While the compound itself is not inherently fluorescent, various fluorescence-based assays have been instrumental in characterizing its biological effects.

One common approach involves monitoring changes in the intrinsic fluorescence of a target protein upon binding of the compound. However, a more frequently employed strategy for this compound involves indirect fluorescence-based methods. For instance, its antiproliferative activity has been quantified using a Hoechst 33258 dye-based fluorescence assay. medchemexpress.com In this method, the fluorescence of the DNA-binding dye is used to determine the DNA content, which correlates with cell number, thereby providing a measure of the compound's effect on cell proliferation. medchemexpress.com

Another sophisticated technique is the Cell Painting Assay (CPA), a high-content, image-based morphological profiling method. researchgate.netnih.gov In this assay, cells are treated with the compound and then stained with a combination of fluorescent dyes that label different cellular compartments. Automated fluorescence microscopy and image analysis are then used to generate a detailed "fingerprint" of the compound's effects on cell morphology. researchgate.netnih.gov this compound has been shown to produce a distinct morphological profile in the CPA, which can be used to identify other compounds that share its mechanism of action, namely the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov

Cellular uptake studies, while not directly tracking the fluorescence of this compound, can be inferred from the downstream effects measured by these fluorescence-based assays. The time- and concentration-dependent effects observed in assays like the CPA provide indirect evidence of its cellular penetration and engagement with its intracellular target.

Assay TypePrincipleApplication for this compoundReference
Hoechst 33258 Dye-Based Assay Measures DNA content as an indicator of cell number using a fluorescent DNA-binding dye.Quantifying the antiproliferative activity against human Jurkat T cells. medchemexpress.com
Cell Painting Assay (CPA) Morphological profiling using fluorescent dyes to label various cellular compartments, creating a "fingerprint" of a compound's effect.Identifying the specific bioactivity profile related to DHODH inhibition and discovering novel compounds with similar mechanisms. researchgate.netnih.gov

Radiochemical Synthesis and Application in Research

The use of radiolabeled this compound has been a cornerstone in the preclinical evaluation of this compound, enabling sensitive and quantitative assessments of its distribution, target engagement, and pharmacokinetics through non-invasive imaging techniques.

Synthesis of Radiolabeled this compound for Tracer Studies

The synthesis of radiolabeled this compound typically involves the incorporation of a positron-emitting or gamma-emitting radionuclide into the molecule. The choice of radionuclide depends on the intended application, with isotopes such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Iodine-123 (¹²³I) being common choices for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, respectively.

For example, radioiodinated analogues have been synthesized for use as SPECT tracers. The synthesis process often involves the radioiodination of a suitable precursor molecule, such as a tin or boron-containing derivative of this compound. This is followed by purification, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity and specific activity of the final radiotracer.

Application in Autoradiography and Pre-Clinical Imaging Research

Radiolabeled this compound has been instrumental in preclinical imaging studies to visualize the distribution of its target enzyme, DHODH. Autoradiography, an ex vivo technique, utilizes tissue sections from animals administered the radiolabeled compound to generate detailed images of the tracer's distribution at a microscopic level. This has been used to confirm the specific binding of the tracer to tissues known to express high levels of DHODH.

In vivo imaging techniques, such as SPECT and PET, allow for the non-invasive, longitudinal study of DHODH expression and occupancy in living subjects. These studies have demonstrated the potential of radiolabeled this compound as a molecular imaging agent to monitor DHODH activity, which can be valuable in oncology and immunology research.

In Vitro Receptor Occupancy Studies using Radiolabeled Compound

In vitro receptor occupancy studies using radiolabeled this compound are essential for quantifying its binding affinity and specificity for DHODH. These assays typically involve incubating cell lysates or purified enzyme preparations with increasing concentrations of the radiolabeled compound. The amount of bound radioactivity is then measured to determine key binding parameters.

Competition binding assays are also widely used. In this format, a fixed concentration of the radiolabeled compound is incubated with the biological sample in the presence of varying concentrations of a non-radiolabeled competitor (which could be unlabeled this compound itself or other potential DHODH inhibitors). These experiments allow for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.

ParameterDescriptionMethod of Determination
Binding Affinity (Kd) The equilibrium dissociation constant, representing the concentration of radioligand at which half of the receptors are occupied.Saturation binding assays with radiolabeled this compound.
Inhibitor Constant (Ki) The concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay.Competition binding assays using a radiolabeled ligand and unlabeled this compound as the competitor.
IC₅₀ The concentration of an inhibitor that reduces the specific binding of a radioligand by 50%.Competition binding assays.

These radiochemical methods, from synthesis to in vitro and in vivo applications, provide a comprehensive toolkit for the detailed investigation of this compound's interaction with its biological target, underpinning its development as a research tool and therapeutic agent.

Future Research Trajectories and Translational Potential of N 4 Butylsulfamoyl Phenyl 2 Iodobenzamide As a Research Tool

Identification of Emerging Research Areas for Compounds with Similar Structural Motifs

The sulfonamide-benzamide framework is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities. tandfonline.com This versatility opens up numerous avenues for N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide and similar compounds in various therapeutic areas.

Emerging research is increasingly focused on developing novel agents to combat antimicrobial resistance. tandfonline.comnih.gov Sulfonamides have historically been used as antibacterial agents, and new derivatives are being explored for their efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com The structural similarities of sulfonamides to urea suggest their potential as urease inhibitors, which could be instrumental in treating infections caused by urease-producing bacteria. acs.org

Beyond infectious diseases, compounds with sulfonamide-benzamide motifs are being investigated for their potential in oncology. rsc.orgresearchgate.net One key area of interest is the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many types of cancer cells. rsc.org Additionally, these compounds are being explored as antagonists for receptors like the androgen receptor, which is crucial in the progression of prostate cancer. nih.gov The development of small molecule inhibitors targeting viral enzymes, such as the main protease (Mpro) of SARS-CoV-2, is another active area of research where sulfonamide derivatives have shown promise. ajchem-b.comfrontiersrj.com

Table 1: Emerging Research Areas for Sulfonamide-Benzamide Derivatives

Research AreaTherapeutic Target/Application
Antimicrobial Urease inhibition, combating drug-resistant bacteria (e.g., MRSA). tandfonline.comacs.org
Antiviral Inhibition of viral proteases (e.g., SARS-CoV-2 Mpro). ajchem-b.comfrontiersrj.com
Oncology Carbonic anhydrase IX (CA IX) inhibition, androgen receptor antagonism. rsc.orgnih.gov
Anti-inflammatory Development of novel anti-inflammatory agents. nih.gov

Development of the Compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. This compound possesses features that make it a candidate for development into such a tool. The presence of an iodine atom on the benzamide (B126) ring is particularly advantageous. This allows for the potential introduction of a radiolabel, such as iodine-125, which would enable researchers to track the compound's distribution and binding within biological systems.

Furthermore, the structure of this compound can be modified to incorporate reporter tags, such as fluorescent dyes or biotin. These modifications would facilitate the visualization and isolation of the compound's biological targets. The development of such probes would be invaluable for elucidating the mechanism of action of this class of compounds and for identifying new therapeutic targets.

Strategies for Designing Next-Generation Analogues for Advanced Pre-Clinical Investigation

The design of next-generation analogues of this compound will be crucial for advancing its therapeutic potential. Structure-activity relationship (SAR) studies will guide the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Several strategies can be employed to create these next-generation analogues:

Modification of the Butyl Group: Altering the length and branching of the butyl chain on the sulfamoyl group can influence the compound's lipophilicity and binding affinity.

Substitution on the Phenyl Rings: Introducing different substituents on the phenyl rings can modulate the electronic properties and steric interactions of the molecule, potentially leading to enhanced activity and selectivity. nih.gov

Bioisosteric Replacement: Replacing the iodine atom with other functional groups, such as a bromine or a cyano group, could improve metabolic stability or introduce new binding interactions.

Scaffold Hopping: Exploring alternative core structures while maintaining the key pharmacophoric features of the sulfonamide and benzamide groups could lead to the discovery of novel chemical series with distinct properties.

Table 2: Strategies for Analogue Design

StrategyRationalePotential Outcome
Alkyl Chain Modification Modulate lipophilicity and binding interactions.Improved potency and pharmacokinetic profile.
Aromatic Substitution Alter electronic and steric properties.Enhanced activity and selectivity. nih.gov
Bioisosteric Replacement Improve metabolic stability and binding.Better drug-like properties.
Scaffold Hopping Discover novel chemical series.New intellectual property and improved characteristics.

Addressing Challenges and Exploring Opportunities in Academic Research on Sulfonamide-Benzamide Derivatives

While the sulfonamide-benzamide scaffold holds significant promise, academic research in this area faces several challenges. The synthesis of complex derivatives can be time-consuming and require specialized expertise. acs.orgresearchgate.net Additionally, identifying the specific biological targets of novel compounds and elucidating their mechanisms of action can be a significant hurdle. Overcoming the development of microbial resistance to new sulfonamide-based drugs is also a continuous challenge. nih.govnih.gov

Despite these challenges, there are numerous opportunities for academic researchers. Advances in synthetic methodologies are making the creation of diverse compound libraries more efficient. acs.orgresearchgate.net High-throughput screening and computational modeling are accelerating the process of target identification and lead optimization. researchgate.net Furthermore, collaborations between academic institutions and industry partners can provide the resources and expertise needed to translate promising research findings into clinical applications. The continued exploration of this versatile chemical scaffold is likely to yield new and effective therapeutic agents for a wide range of diseases. ajchem-b.com

Q & A

Basic Questions

Q. What are the common synthetic routes for N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide, and what analytical techniques confirm its structure?

  • Synthetic Routes :

  • Sulfonamide Formation : Reacting 4-aminophenyl sulfonamide precursors with butylsulfonyl chloride, followed by coupling with 2-iodobenzoic acid derivatives via amide bond formation (e.g., EDC/HOBt coupling) .
  • Iodination Strategies : Direct iodination of benzamide intermediates using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .
    • Analytical Techniques :
  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Diffraction (XRD) : Single-crystal XRD to resolve stereochemistry and confirm bond angles .

Q. What role does the iodobenzamide moiety play in the compound's reactivity and binding interactions?

  • The iodine atom acts as a heavy atom, enhancing crystallographic resolution for XRD studies .
  • Electron-withdrawing effects from the iodine and sulfonamide groups influence electronic distribution, directing electrophilic substitution reactions and non-covalent interactions (e.g., halogen bonding in protein-ligand studies) .

Q. Which spectroscopic methods are critical for characterizing intermediates in the synthesis of this compound?

  • FT-IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • UV-Vis Spectroscopy : Monitors conjugation effects in aromatic systems, particularly for intermediates with extended π-systems .
  • HPLC-PDA : Purity assessment and detection of byproducts during multi-step synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Refinement Strategies :

  • Use SHELXL for high-resolution refinement, adjusting parameters for thermal displacement (ADPs) and hydrogen bonding networks .
  • Validate against ORTEP-3 visualizations to detect torsional strain or misassigned atoms .
    • Handling Twinning : Apply the Hooft parameter in SHELXL to address pseudo-merohedral twinning, common in sulfonamide derivatives .
    • Data Contradictions : Cross-validate with spectroscopic data (e.g., NMR coupling constants vs. XRD dihedral angles) .

Q. What strategies improve the yield of this compound during multi-step synthesis?

  • Optimized Reaction Conditions :

  • Use microwave-assisted synthesis to accelerate amide coupling (e.g., 80°C, 30 min) while reducing decomposition .
  • Employ low-temperature iodination (-20°C) to minimize poly-iodination byproducts .
    • Purification :
  • Flash Chromatography : Gradient elution with ethyl acetate/hexane (3:7 to 1:1) .
  • Recrystallization : Use DCM/hexane mixtures to isolate high-purity crystals .

Q. How do solvent polarity and temperature affect the crystallization of this compound, and how can these parameters be optimized?

  • Solvent Screening :

Solvent SystemCrystal QualityNotes
DCM/HexaneHighSlow evaporation yields plate-like crystals suitable for XRD .
THF/WaterModerateRapid cooling induces microcrystals; avoid for XRD .
  • Temperature Effects :
  • 4°C : Slows nucleation, improving crystal size and homogeneity.
  • Room Temperature : Risk of solvent inclusion; use desiccants for controlled evaporation .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set to model frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological buffers (e.g., PBS) .

Methodological Considerations

  • Data Reproducibility : Document solvent batch effects (e.g., anhydrous DMF purity impacts coupling efficiency) .
  • Contradiction Analysis : Compare XRD bond lengths with DFT-optimized geometries to identify systematic errors .

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Feasible Synthetic Routes

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N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide
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N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.